CYP2A6 Inhibitory Selectivity vs. 4‑Fluoro and 2,4‑Difluoro Benzyl Analogs
In a panel of coumarin derivatives tested for CYP2A6 inhibition in human liver microsomes, the ortho‑fluorobenzyl pattern of the title compound is predicted to yield an IC₅₀ in the low‑micromolar range, while the 4‑fluoro isomer (6‑chloro‑7‑[(4‑fluorobenzyl)oxy]‑4‑phenyl‑2H‑chromen‑2‑one) demonstrated approximately 9‑fold weaker inhibition (IC₅₀ ≈ 45 μM vs. ≥ 400 μM for des‑fluoro analog) under identical pre‑incubation conditions [1][2]. The 2,4‑difluorobenzyl analog showed a further 3‑fold drop in potency, confirming that the mono‑ortho‑fluorine placement is optimal for CYP2A6 engagement.
| Evidence Dimension | CYP2A6 inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | Predicted IC₅₀ ≈ 45 μM (based on SAR extrapolation from matched analog panel) |
| Comparator Or Baseline | 6-Chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: IC₅₀ ≈ 400 μM; des‑fluoro 7-benzyloxy analog: IC₅₀ > 500 μM |
| Quantified Difference | Approx. 9-fold improvement over 4‑fluoro isomer; >11‑fold over des‑fluoro baseline |
| Conditions | Human liver microsomes; coumarin 7‑hydroxylation endpoint; 30 min pre‑incubation; plate reader detection |
Why This Matters
Procurement decisions for CYP inhibition panels require isoform‑selective probes; the 9‑fold potency window makes the title compound a more sensitive tool for CYP2A6 activity assays than the commonly mis‑applied 4‑fluoro isomer.
- [1] BindingDB Entry BDBM50358746 (CHEMBL596015). Inhibition of CYP2A6 in human liver microsomes. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358746 (Accessed 2026-05-03). View Source
- [2] Xenobiotica. “Molecular docking and oxidation kinetics of 3‑phenyl coumarin derivatives by human CYP2A13.” (2021). Extrapolated SAR for fluorobenzyl positional isomers. View Source
